Furan-2,5-dione;octadec-1-ene

Catalog No.
S1895701
CAS No.
25266-02-8
M.F
C22H38O3
M. Wt
350.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furan-2,5-dione;octadec-1-ene

CAS Number

25266-02-8

Product Name

Furan-2,5-dione;octadec-1-ene

IUPAC Name

furan-2,5-dione;octadec-1-ene

Molecular Formula

C22H38O3

Molecular Weight

350.5 g/mol

InChI

InChI=1S/C18H36.C4H2O3/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2;5-3-1-2-4(6)7-3/h3H,1,4-18H2,2H3;1-2H

InChI Key

COBLIZNSZVKDMR-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCC=C.C1=CC(=O)OC1=O

Canonical SMILES

CCCCCCCCCCCCCCCCC=C.C1=CC(=O)OC1=O

The exact mass of the compound 2,5-Furandione, polymer with 1-octadecene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Stabilizing; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.

Furan-2,5-dione;octadec-1-ene (CAS 25266-02-8), commercially known as poly(maleic anhydride-alt-1-octadecene) or PMAO, is a highly versatile alternating amphiphilic copolymer. Structurally, it combines a long hydrophobic 18-carbon alkyl chain with a highly reactive hydrophilic maleic anhydride ring. In industrial and advanced laboratory procurement, PMAO is primarily sourced as a premium phase transfer agent, nanoparticle encapsulant, and rheology modifier. Its established value proposition lies in its ability to rapidly and efficiently solubilize hydrophobic entities—ranging from oleate-capped inorganic nanocrystals to poorly water-soluble active pharmaceutical ingredients (APIs)—into aqueous media. Furthermore, the anhydride rings offer a highly tunable platform for downstream functionalization via ring-opening reactions with amines or alcohols, making PMAO a critical precursor for synthesizing custom bioadhesive nanovehicles, targeted delivery systems, and robust nanocomposite coatings[1].

Research Fit

Architecture Alternating copolymer backbone for predictable functional-group spacing
Side Chain C18 hydrophobic anchor supports surface-modification and self-assembly studies
Amphiphilic Character Reactive anhydride + long alkyl chain supports nanoparticle stabilization and controlled-release research

Substituting PMAO with generic surfactants, small-molecule ligands, or shorter-chain maleic anhydride copolymers (such as poly(isobutylene-alt-maleic anhydride) [PIMA] or poly(maleic anhydride-alt-1-tetradecene) [PMAT]) frequently compromises application-critical performance. The core differentiator of PMAO is its C18 alkyl chain, which provides the precise hydrophobic interaction length required to effectively interdigitate with long-chain aliphatic ligands (e.g., oleic acid or oleylamine) on nanoparticle surfaces or waxy paraffins in crude oil. Shorter-chain analogs fail to generate sufficient hydrophobic entanglement, leading to incomplete phase transfer, reduced colloidal stability, and particle agglomeration in aqueous media [1]. Similarly, non-polymeric small molecules cannot provide the cooperative multivalent binding offered by PMAO's polymeric backbone, resulting in dynamic instability and ligand desorption under physiological or high-shear industrial conditions.

Substitution Risk

Chain-length mismatch
Shorter-chain analogs (C14, C10) may shift surface hydrophobicity and drug-release profiles compared to the C18 variant
Backbone architecture
Propene-based copolymers reported higher surface energy; simple substitution may alter bioadhesive behavior and protein-adsorption context
Specification gap
Anhydride content or molecular weight alone may not predict formulation outcomes; alkyl chain length requires independent review

Nanocrystal Phase Transfer Efficiency

When transferring oleic acid-capped γ-Fe2O3 nanoparticles (12.9 nm) from chloroform to aqueous borate buffer, the length of the alkyl chain on the maleic anhydride copolymer dictates the success of the encapsulation. PMAO (C18) achieves a relative encapsulation efficiency of 122.48%, yielding stable aqueous dispersions with a hydrodynamic size of 28.7 nm. In contrast, the shorter-chain PMAT (C14) achieves only 74.42% efficiency under identical conditions [1].

Evidence DimensionRelative encapsulation efficiency
Target Compound Data122.48% efficiency (PMAO, C18 chain)
Comparator Or Baseline74.42% efficiency (PMAT, C14 chain)
Quantified Difference48.06 percentage point increase in transfer efficiency
ConditionsOleic acid-capped γ-Fe2O3 nanoparticles transferred to borate buffer

Procurement of the C18 variant is essential for workflows requiring complete, agglomeration-free aqueous dispersion of hydrophobic nanomaterials.

Surface Energy Comparison
Head-to-head
POMA: 18.4 mJ/m² vs. PPMA: 39.9 mJ/m² (approx. 2.2-fold lower)
Supports low-surface-energy coating selection; quantifies C18 hydrophobicity advantage over shorter-chain analogs
Captive air bubble method; hydrolyzed films annealed at 120°C; pH 3–10 range

Drug Bioavailability Enhancement

PMAO functions as a highly effective bioadhesive excipient for formulating poorly water-soluble drugs. In vivo studies utilizing Gefitinib (Gef) demonstrated that a PMAO-based lipid nanovehicle (PLN) enhanced the overall oral bioavailability of the drug by 2.48-fold compared to a free drug suspension. Furthermore, tissue concentrations in the jejunum and ileum were profoundly enhanced by 8.94-fold and 8.09-fold, respectively, when directly compared to a counterpart lipid nanovehicle lacking the PMAO polymer [1].

Evidence DimensionIntestinal tissue concentration (jejunum)
Target Compound Data8.94-fold enhancement (PMAO-based lipid nanovehicle)
Comparator Or Baseline1x baseline (Standard lipid nanovehicle without PMAO)
Quantified Difference~8.9x higher local tissue concentration
ConditionsIn vivo oral administration measured at 4 hours post-dosing

Justifies the selection of PMAO as a functional polymeric excipient to overcome critical solubility and absorption bottlenecks in pharmaceutical formulations.

Release Mechanism Shift
Head-to-head
PAM-18: diffusion-controlled release, MRT 1.3 h vs. PAM-2: diffusion + relaxation, MRT 1.1–1.2 h
Supports diffusion-controlled release research; MRT extended by 8–18%
Methotrexate-loaded chitosan NPs; pH 7.4, 37°C; Korsmeyer–Peppas model fit

Hydrophobic Photosensitizer Stability

PMAO enables the stable aqueous encapsulation of highly hydrophobic photosensitizers, such as phenalenone (PN), without loss of photochemical activity. Magnetic nanocube assemblies coated with PMAO and loaded with PN achieved a 76% photodegradation of the azoic dye Acid Black 10B within 120 minutes at pH 6. Unlike standard Fenton-based degradation processes, this PMAO-enabled system reaches high degradation efficiency without the need for added hydrogen peroxide or extreme acidification, while remaining fully recoverable via magnetic decantation [1].

Evidence DimensionAzoic dye photodegradation efficiency
Target Compound Data76% decomposition in 120 min (MNC-PMAO-PN assemblies)
Comparator Or Baseline0% degradation (Blank dye) / Fenton processes (require H2O2)
Quantified Difference76% absolute increase in degradation without chemical oxidants
Conditions200 mg/L suspension, pH 6, 350 nm irradiation

Demonstrates PMAO's structural integrity in creating stable, oxidant-free aqueous nanoreactors for industrial wastewater treatment.

Oral Exposure Context
Cross-study comparable
2.48-fold AUC increase vs. free drug; tissue concentration 3.37–8.94-fold vs. non-PMAO vehicle at 4 h
Supports formulation-exposure review; reported tissue distribution context
Rat model; gefitinib HPLC quantification; requires formulation-specific validation

Perovskite Nanocrystal Conversion and Passivation

PMAO exhibits specific chemical reactivity that can be leveraged in advanced materials synthesis. When mixed with oleylammonium/oleate-capped Cs4PbBr6 nanocrystals, the succinic anhydride units of PMAO react with surface oleylamine to form polysuccinamic acid. This reaction simultaneously triggers a 100% phase conversion from Cs4PbBr6 to highly emissive CsPbBr3 perovskite nanocrystals and provides a robust, passivating polymer shell. Unmodified systems or those using non-reactive polymers fail to induce this conversion while maintaining colloidal stability [1].

Evidence DimensionNanocrystal phase conversion and passivation
Target Compound Data100% conversion to stable CsPbBr3 with enhanced visible PL (PMAO)
Comparator Or BaselineNo conversion / loss of stability (Non-reactive baselines)
Quantified DifferenceComplete structural transformation and surface passivation
ConditionsRoom temperature reaction with oleylammonium/oleate-capped Cs4PbBr6

Highlights PMAO's dual utility as both a reactive chemical trigger and a stabilizing encapsulant for manufacturing next-generation optoelectronic materials.

VI Improvement Trend
Class-level
Docosanol ester > octadecyl > hexadecyl > dodecyl
Supports C18 backbone precursor selection context; efficiency scales with alcohol chain length
ASTM D-2270; qualitative trend confirmed at multiple concentrations; data to verify
Stealth Coating Comparison
Data to verify
PMAO-g-PEG: reduced protein adsorption; 80–120 nm nanoclusters; retained MRI relaxivity vs. unmodified PMAO
Supports stealth nanoparticle engineering context; C18 anchor enables robust PEGylation
NIH/3T3 cells; cross-study comparison; source review recommended

Inorganic Nanocrystal Phase Transfer

Directly downstream of its superior encapsulation efficiency compared to shorter-chain analogs, PMAO is the premier choice for transferring oleate- or TOPO-capped quantum dots, magnetic iron oxide nanoparticles, and plasmonic gold nanoparticles from organic solvents into aqueous media. Its C18 chain ensures robust hydrophobic interdigitation, making it ideal for synthesizing stable, water-soluble bioimaging probes and theranostic agents [1].

Bioadhesive Drug Delivery Excipient

Based on its proven ability to enhance intestinal tissue concentrations by nearly 9-fold, PMAO is highly recommended for integration into lipid nanovehicles and oral delivery formulations. It is specifically suited for poorly water-soluble APIs (like Gefitinib) where standard lipid carriers fail to provide sufficient mucosal adhesion and bioavailability [2].

Optoelectronic Nanomaterial Encapsulation

Leveraging its reactive anhydride rings, PMAO is the optimal polymer for passivating and transforming sensitive optoelectronic materials, such as lead halide perovskites. It is the right choice for workflows requiring simultaneous chemical conversion (e.g., Cs4PbBr6 to CsPbBr3) and the formation of a protective, defect-passivating polymer shell for display and lighting applications [3].

Pour Point Depressant for Waxy Crude

Due to the strong co-crystallization and dispersion capabilities of its long C18 alkyl chains, PMAO is utilized in petroleum engineering as a highly effective wax inhibitor. It is the preferred polymeric additive for reducing the pour point and yield stress of waxy crude oils, outperforming small-molecule inhibitors by preventing wax agglomeration under pipeline flow conditions[4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Biomaterial coating surface-energy control
C18 alkyl chain hydrophobicity
Surface energy and protein-fouling resistance assays
Oral formulation exposure studies
Bioadhesive polymer matrix context
GI tissue distribution and exposure-model review
Polyelectrolyte complex nanoparticle studies
Alkyl chain length release-mechanism control
Diffusion-controlled release kinetics and MRT validation
Lubricant additive precursor selection
C18 backbone derivatization context
Viscosity index improvement and chain-length optimization

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 40 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 40 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

69227-14-1

Use Classification

Cosmetics -> Stabilizing; Viscosity controlling

General Manufacturing Information

2,5-Furandione, polymer with 1-octadecene: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

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